

An In-depth Technical Guide to the Spectroscopic Data of Acetylsventenic Acid

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Compound of Interest

Compound Name: *Acetylsventenic acid*

Cat. No.: *B15595273*

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This guide provides a comprehensive overview of the expected spectroscopic data for **Acetylsventenic acid**, a diterpenoid of the ent-kaurane class. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on the known chemical structure and spectroscopic data from closely related analogues. It also outlines standardized experimental protocols for acquiring such data.

Acetylsventenic acid possesses an ent-kaurane skeleton, characterized by a tetracyclic ring system. Its chemical formula is $C_{22}H_{32}O_4$, with a molecular weight of approximately 360.5 g/mol. [1][2] Key functional groups include a carboxylic acid at the C-19 position and an acetoxy group at the C-7 position, which are crucial determinants of its spectroscopic properties. [2]

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **Acetylsventenic acid**.

Table 1: Predicted 1H NMR Spectroscopic Data for **Acetylsventenic Acid** (in $CDCl_3$)

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
H-7	~ 4.5 - 5.0	dd	Shifted downfield due to the acetoxy group.
H-17a, H-17b	~ 4.7 - 4.9	s (broad)	Exocyclic methylene protons.
-OCOCH ₃	~ 2.0 - 2.2	s	Methyl protons of the acetoxy group.
H-20 (CH ₃)	~ 1.0 - 1.2	s	Tertiary methyl group.
H-18 (CH ₃)	~ 1.1 - 1.3	s	Tertiary methyl group, may be influenced by the carboxylic acid.
COOH	~ 10 - 12	s (broad)	Carboxylic acid proton, may be exchangeable with D ₂ O.
Other CH, CH ₂ , CH ₃	0.8 - 2.5	various	Protons of the kaurane skeleton.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Acetylsventenic Acid** (in CDCl₃)

Carbon	Expected Chemical Shift (ppm)	Notes
C-19 (COOH)	~ 175 - 185	Carboxylic acid carbonyl carbon.
-OCOCH ₃	~ 170 - 172	Ester carbonyl carbon.
C-16	~ 150 - 160	Quaternary olefinic carbon.
C-17	~ 105 - 110	Methylene olefinic carbon.
C-7	~ 70 - 80	Carbon bearing the acetoxy group.
-OCOCH ₃	~ 20 - 22	Methyl carbon of the acetoxy group.
Other C, CH, CH ₂ , CH ₃	15 - 60	Carbons of the kaurane skeleton. [1] [3] [4]

Table 3: Predicted IR Spectroscopic Data for **Acetylsventenic Acid**

Functional Group	Expected Absorption Frequency (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong
C-H (sp ³)	2850 - 3000	Medium to Strong
C=O (Carboxylic Acid)	1700 - 1725	Strong
C=O (Ester)	1735 - 1750	Strong
C=C (Alkene)	1640 - 1680	Weak to Medium
C-O (Ester & Acid)	1000 - 1300	Strong

Note: The presence of two carbonyl groups (ester and carboxylic acid) will likely result in two distinct, strong absorption bands in the 1700-1750 cm⁻¹ region.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Predicted Mass Spectrometry Data for **Acetylsventenic Acid**

m/z Value	Interpretation
360	$[M]^+$ (Molecular Ion)
345	$[M - CH_3]^+$
317	$[M - COOH]^+$ or $[M - CH_3 - CO]^+$
300	$[M - CH_3COOH]^+$ (Loss of acetic acid)
285	$[M - CH_3COOH - CH_3]^+$

Note: Fragmentation of the ent-kaurane skeleton can produce a complex pattern of fragment ions. The loss of the acetoxy group as acetic acid (60 Da) is a characteristic fragmentation pathway.^{[8][9]}

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments required for the structural elucidation of a natural product like **Acetylsventenic acid**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - A pure sample of **Acetylsventenic acid** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of $CDCl_3$, CD_3OD , or $DMSO-d_6$).
 - The solution is transferred to a 5 mm NMR tube.
 - A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).
- Data Acquisition:
 - The NMR tube is placed in the spectrometer.
 - 1H NMR spectra are acquired using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.^[10]

- ^{13}C NMR spectra are acquired, often using a proton-decoupled pulse sequence to simplify the spectrum.
- Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.[\[11\]](#)

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid, pure **Acetylsventenic acid** is placed directly onto the ATR crystal.
 - The pressure arm is lowered to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is collected.
 - The sample spectrum is then collected.
 - The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
 - The diamond surface and tip should be cleaned with a suitable solvent (e.g., isopropanol) before and after each measurement.[\[12\]](#)

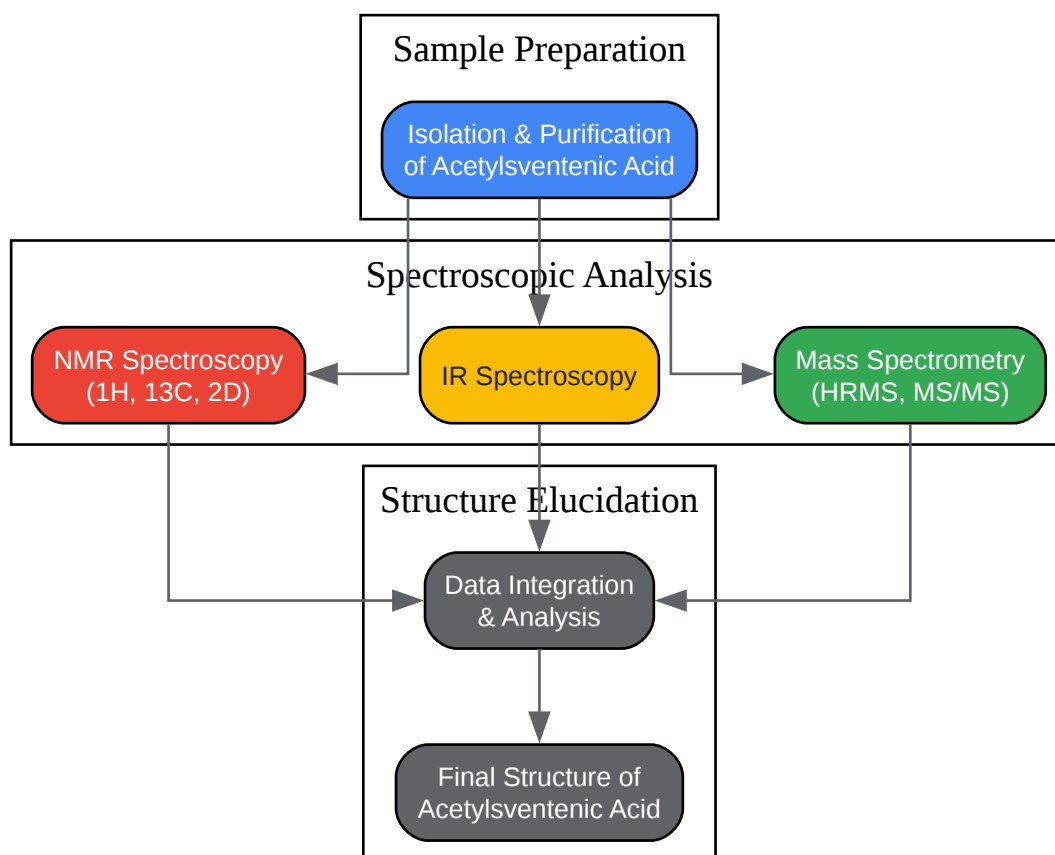
3. Mass Spectrometry (MS)

- Sample Preparation:
 - A dilute solution of **Acetylsventenic acid** is prepared in a suitable solvent (e.g., methanol, acetonitrile).
 - The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).

- Data Acquisition:
 - The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[13]
 - A full scan mass spectrum is acquired to determine the molecular weight and molecular formula (with a high-resolution mass spectrometer).
 - Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion, fragmenting it, and analyzing the resulting fragment ions to gain structural information.[14]

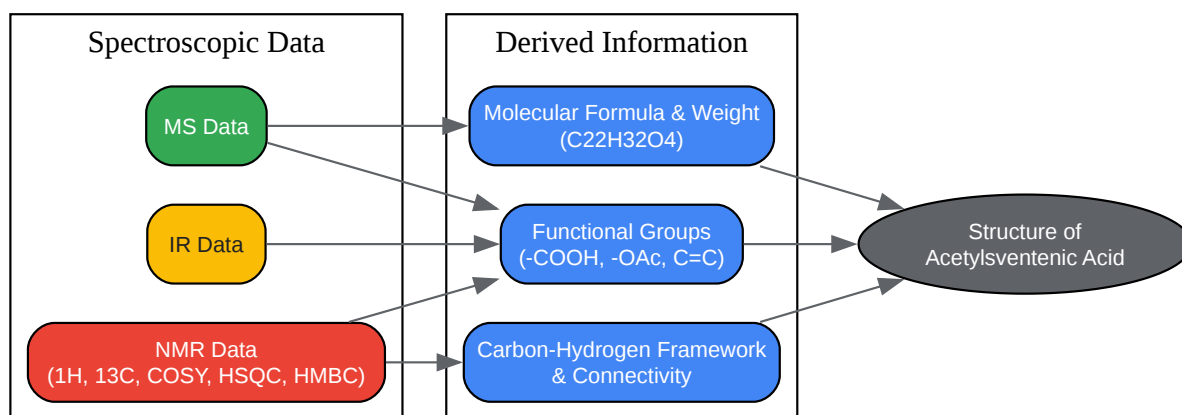
Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of **Acetylsventenic acid**.



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Caption: General workflow for the isolation and spectroscopic analysis of **Acetylsventenic acid**.



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Caption: Logical relationship of how different spectroscopic data contribute to structure elucidation.

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